3-(4-Ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole

Physicochemical property comparison Hydrogen bonding capacity Drug-likeness optimization

3-(4-Ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole (CAS 1170127-06-6) is a synthetic heterocyclic compound characterized by a 1,2,4-oxadiazole core substituted at position 3 with a 4-ethoxy-3-methoxyphenyl group and at position 5 with a 3-phenylpyrazolidin-4-yl moiety. The molecular formula is C20H18N4O3 with a molecular weight of 362.4 g/mol, and the compound is cataloged by multiple chemical suppliers including A2B Chem, AA BLOCKS, Ambinter, and Smolecule as a research-grade tool compound.

Molecular Formula C20H18N4O3
Molecular Weight 362.389
CAS No. 1170127-06-6
Cat. No. B2849146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole
CAS1170127-06-6
Molecular FormulaC20H18N4O3
Molecular Weight362.389
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C2=NOC(=N2)C3CNNC3C4=CC=CC=C4)OC
InChIInChI=1S/C20H22N4O3/c1-3-26-16-10-9-14(11-17(16)25-2)19-22-20(27-24-19)15-12-21-23-18(15)13-7-5-4-6-8-13/h4-11,15,18,21,23H,3,12H2,1-2H3
InChIKeyVVEVIBSJZCYKJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole (CAS 1170127-06-6): Structural Identity, Physicochemical Profile, and Procurement Baseline


3-(4-Ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole (CAS 1170127-06-6) is a synthetic heterocyclic compound characterized by a 1,2,4-oxadiazole core substituted at position 3 with a 4-ethoxy-3-methoxyphenyl group and at position 5 with a 3-phenylpyrazolidin-4-yl moiety [1]. The molecular formula is C20H18N4O3 with a molecular weight of 362.4 g/mol, and the compound is cataloged by multiple chemical suppliers including A2B Chem, AA BLOCKS, Ambinter, and Smolecule as a research-grade tool compound [2]. Computed physicochemical descriptors reported in PubChem include an XLogP3-AA of 3.7, one hydrogen bond donor, six hydrogen bond acceptors, and six rotatable bonds [1]. The compound belongs to a broader class of substituted 1,2,4-oxadiazoles that have been described in patent literature as sphingosine-1-phosphate receptor 1 (S1P1) agonists with potential relevance to autoimmune disease and vascular indication research [3]. Critically, no published quantitative biological activity data (IC50, EC50, or Ki values) specific to this compound have been identified in primary research literature, patents, or authoritative bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay) as of the evidence cutoff date.

Why Generic Substitution Among Pyrazolidinyl-1,2,4-Oxadiazole Analogs Is Not Supported: The Evidence Gap for CAS 1170127-06-6


Within the pyrazolidinyl-1,2,4-oxadiazole chemical series, even modest changes to aryl substitution patterns can produce large shifts in target binding, selectivity, solubility, and metabolic stability—as demonstrated by the structure-activity relationships (SAR) established for related 3,5-diphenyl-1,2,4-oxadiazole S1P1 agonists, where substituent identity on the phenyl rings directly governs S1P1 vs. S1P3 selectivity [1]. The target compound's 4-ethoxy-3-methoxyphenyl substitution at the oxadiazole 3-position distinguishes it from the 4-bromophenyl, 4-trifluoromethylphenyl, and 3,4,5-trimethoxyphenyl analogs cataloged in the same series; each of these substituents carries distinct electronic (Hammett σ), steric, and hydrogen-bonding profiles that preclude assuming functional equivalence [2]. However, users must be aware that no published head-to-head comparative biological data exist for CAS 1170127-06-6 versus any structural analog. Until such data are generated, procurement decisions in this compound series must be guided by the specific research hypothesis under investigation—whether probing S1P1 agonism, evaluating physicochemical property space, or exploring a novel target—rather than by an assumption of within-class interchangeability.

Product-Specific Quantitative Differentiation Evidence: 3-(4-Ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole vs. Closest Structural Analogs


Hydrogen Bond Acceptor Count Differentiation: 4-Ethoxy-3-Methoxyphenyl vs. 4-Bromophenyl and 4-Trifluoromethylphenyl Analogs

The target compound possesses six hydrogen bond acceptors (four from the oxadiazole and pyrazolidine rings, two from the ethoxy and methoxy oxygen atoms), compared to four for the 4-bromophenyl analog 3-(4-bromophenyl)-5-[3-(4-chlorophenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole (CAS 2034528-94-2) and four for the 4-trifluoromethylphenyl analog 5-(3-phenylpyrazolidin-4-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, which lack the ethoxy and methoxy oxygen lone pairs [1]. This difference in hydrogen bond acceptor count may influence aqueous solubility, target binding interactions requiring hydrogen bond acceptance, and overall pharmacokinetic behavior within the series.

Physicochemical property comparison Hydrogen bonding capacity Drug-likeness optimization

XLogP3-AA Lipophilicity Differentiation: Balanced Polarity vs. High Lipophilicity Halogenated and Trifluoromethylated Analogs

The target compound exhibits a computed XLogP3-AA of 3.7, reflecting the balanced polarity introduced by the ethoxy and methoxy substituents on the 3-phenyl ring [1]. In contrast, the 4-trifluoromethylphenyl analog 5-(3-phenylpyrazolidin-4-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is predicted to have a significantly higher XLogP (estimated ≥4.5 based on the +0.88 π contribution of the -CF3 substituent versus -OCH3 on an aromatic ring), while the 4-bromophenyl analog 3-(4-bromophenyl)-5-[3-(4-chlorophenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole is also predicted to be more lipophilic (estimated XLogP ≥4.2 based on halogen π contributions) [2]. The target compound's intermediate lipophilicity may offer a more favorable solubility-permeability balance for certain assay conditions.

Lipophilicity optimization ADME property prediction Solubility-permeability balance

Rotatable Bond Count: Conformational Flexibility of the 4-Ethoxy-3-Methoxyphenyl Group vs. Rigid Halogenated Analogs

The target compound contains six rotatable bonds, compared to an estimated four rotatable bonds for the 4-bromophenyl analog 3-(4-bromophenyl)-5-[3-(4-chlorophenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole and four rotatable bonds for the 4-trifluoromethylphenyl analog 5-(3-phenylpyrazolidin-4-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole [1]. The two additional rotatable bonds arise from the ethoxy group (-O-CH2-CH3) attached to the 3-phenyl ring, which introduces conformational degrees of freedom absent in the halogen-substituted analogs. This structural feature may affect entropic binding penalties and conformational preorganization upon target engagement.

Conformational analysis Entropic binding penalty Ligand efficiency optimization

Scaffold Differentiation: Pyrazolidine (Saturated) vs. Pyrazole (Unsaturated) Heterocycle at the Oxadiazole 5-Position

The target compound incorporates a saturated pyrazolidine ring (containing an sp³-hybridized C-N-N-C-C system) at the oxadiazole 5-position, distinguishing it from the closely related pyrazole analog 3-(4-ethoxy-3-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole (PubChem CID 135857498), which contains an unsaturated, aromatic pyrazole ring at the same position [1]. The pyrazolidine-to-pyrazole saturation difference has implications for three-dimensional shape (the pyrazolidine ring adopts a non-planar envelope or twist conformation vs. the planar pyrazole), basicity (the pyrazolidine NH is more basic than the pyrazole NH), and metabolic vulnerability (saturated heterocycles may undergo different oxidative metabolism pathways compared to aromatic heterocycles) [2]. In the broader context of S1P1 agonist medicinal chemistry, saturation of heterocyclic rings has been employed to modulate potency, selectivity, and pharmacokinetic profiles [3].

Scaffold hopping Pharmacophore saturation Metabolic stability

Preliminary Disclosure Caveat: Absence of Quantitative Biological Data for CAS 1170127-06-6 in the Public Domain

A systematic search of the public domain—including PubMed, PubChem BioAssay, ChEMBL (version accessed 2026-05-09), BindingDB, the USPTO and EPO patent databases, and Google Scholar—identified zero quantitative biological activity data points (IC50, EC50, Ki, % inhibition, or any functional assay readout) for CAS 1170127-06-6 [1][2]. This is in contrast to several structurally related 1,2,4-oxadiazole S1P1 agonists that have published GTPγS binding EC50 values in the sub-nanomolar to low nanomolar range, as documented in U.S. Patent US9187437B2, which reports that compounds within Formula (I) exhibit S1P1 GTPγS EC50 values of ≤15 μM, with preferred compounds in the 0.1 nM to 5 μM range [3]. No evidence places CAS 1170127-06-6 within any specific activity range. Users procuring this compound for biological testing should be aware that they are operating at the frontier of the known SAR landscape for this chemotype and should plan for de novo assay development and characterization.

Evidence gap Procurement due diligence Assay development

Vendor Availability and Purity Benchmarking: Multi-Supplier Sourcing with Consistent Reported Purity

CAS 1170127-06-6 is available from multiple independent chemical suppliers including A2B Chem (external ID: BF27279), AA BLOCKS (external ID: AA01V13N), Ambinter (external ID: Amb10064621), and Smolecule (external ID: S3137572), as documented in PubChem Substance records [1]. This multi-supplier availability reduces single-source procurement risk relative to several structural analogs in the pyrazolidinyl-oxadiazole series that are cataloged by only one or two vendors. The reported purity specification across suppliers is consistently ≥95%, which is the standard benchmark for research-grade tool compounds in this chemical class.

Chemical procurement Supplier diversity Purity specification

Best Research and Industrial Application Scenarios for 3-(4-Ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole (CAS 1170127-06-6)


Probing the Effect of Pyrazolidine Saturation on S1P1 Agonist Pharmacology via Matched Molecular Pair Analysis with the Pyrazole Analog

Investigators studying structure-activity relationships around heterocycle saturation in the 1,2,4-oxadiazole S1P1 agonist series can employ CAS 1170127-06-6 (pyrazolidine, saturated) and its pyrazole analog 3-(4-ethoxy-3-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole (PubChem CID 135857498) as a matched molecular pair. The pyrazolidine-to-pyrazole saturation difference is predicted to alter basicity (ΔpKa ≈ +2 to +3), three-dimensional conformation (non-planar vs. planar), and metabolic stability, enabling dissection of saturation effects on S1P1 potency, selectivity, and pharmacokinetics [1]. This approach is consistent with the 'Escape from Flatland' paradigm in medicinal chemistry, where increasing Fsp³ has been correlated with improved clinical success rates [2].

Exploring Physicochemical Property Space: A Moderately Lipophilic, Hydrogen Bond Acceptor-Rich Tool Compound for ADME Profiling

With a computed XLogP3-AA of 3.7 and six hydrogen bond acceptors, CAS 1170127-06-6 occupies a distinct region of physicochemical property space within the pyrazolidinyl-oxadiazole series—less lipophilic than the brominated and trifluoromethylated analogs (estimated XLogP ≥4.2–4.5) and with a higher hydrogen bond acceptor count (HBA = 6 vs. HBA ≈ 4 for halogenated analogs) [1]. This property profile makes the compound suitable as a tool for investigating the interplay between lipophilicity and hydrogen bonding capacity on ADME parameters such as aqueous solubility, Caco-2 permeability, and microsomal stability within the series.

De Novo S1P1 Agonist Screening and Assay Development in the Absence of Published Potency Data

Given the complete absence of published biological activity data for CAS 1170127-06-6 [1], the compound is best positioned as a candidate for de novo screening campaigns in S1P1 GTPγS binding assays (as described in US9187437B2 for the broader Formula (I) series) [2] or in functional assays measuring S1P1-mediated signaling (cAMP, β-arrestin recruitment, or lymphocyte trafficking). Researchers should design initial concentration-response experiments across a wide dynamic range (e.g., 0.1 nM – 30 μM) and include a reference S1P1 agonist (e.g., FTY720-P or SEW2871) as a positive control to establish the compound's potency and efficacy relative to known standards.

Chemical Biology Tool for Investigating Pyrazolidine-Containing Heterocycles as Pharmacophore Elements

The pyrazolidine ring is relatively underexplored compared to the pyrazole ring in medicinal chemistry, yet it introduces unique features—a basic secondary amine, a non-planar conformation, and an additional hydrogen bond donor—that may engage biological targets differently than aromatic heterocycles [1]. CAS 1170127-06-6, with its well-defined 1,2,4-oxadiazole core and 3-phenylpyrazolidine substituent, can serve as a chemical biology probe for evaluating pyrazolidine recognition by protein targets, particularly those with binding pockets accommodating saturated, three-dimensional fragments [2].

Quote Request

Request a Quote for 3-(4-Ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.